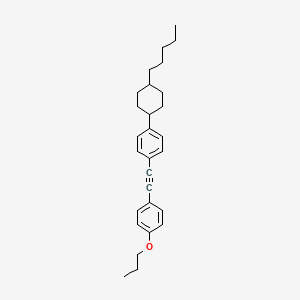

trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene

Description

trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene is a liquid crystalline compound characterized by a rigid core structure comprising a trans-4-pentylcyclohexyl group and a 4-propoxyphenyl ethynyl moiety. The ethynyl linkage enhances molecular linearity and conjugation, promoting mesomorphic behavior. This compound is likely utilized in advanced materials, such as liquid crystal displays (LCDs), due to its structural rigidity and tunable optoelectronic properties.

Properties

IUPAC Name |

1-(4-pentylcyclohexyl)-4-[2-(4-propoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O/c1-3-5-6-7-23-10-16-26(17-11-23)27-18-12-24(13-19-27)8-9-25-14-20-28(21-15-25)29-22-4-2/h12-15,18-21,23,26H,3-7,10-11,16-17,22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRSOBBRABIJEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633562 | |

| Record name | 1-(4-Pentylcyclohexyl)-4-[(4-propoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334826-61-8 | |

| Record name | 1-(4-Pentylcyclohexyl)-4-[(4-propoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene, also known as This compound , is a synthetic organic compound with the molecular formula and a molecular weight of approximately 388.6 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.6 g/mol |

| CAS Number | 334826-61-8 |

| Purity | Typically 95% |

| Flash Point | 266.5 ± 23.9 °C (Predicted) |

| Boiling Point | 513.4 ± 43.0 °C |

Research indicates that this compound may interact with various biological targets, potentially influencing cellular signaling pathways. Its structural similarity to other compounds known for modulating estrogen receptors suggests it may exhibit estrogenic activity, which is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

- Estrogen Receptor Modulation : A study published in the Journal of Medicinal Chemistry explored the estrogenic effects of similar compounds and suggested that this compound could act as a selective estrogen receptor modulator (SERM), influencing reproductive health and cancer biology.

- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of structurally related compounds, indicating that this compound might possess similar properties, potentially offering therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects : Preliminary studies have suggested neuroprotective properties, where compounds with similar structures were shown to mitigate oxidative stress in neuronal cells, indicating a possible avenue for research in neurodegenerative diseases.

Toxicological Assessment

While the biological activity shows promise, it is essential to evaluate the safety profile of this compound through comprehensive toxicological studies. Current data from PubChem indicate that detailed safety assessments are ongoing, focusing on its potential cytotoxicity and environmental impact.

Scientific Research Applications

Liquid Crystal Applications

The primary application of trans-1-(4-pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene lies in its use as a liquid crystalline compound in display technologies. Liquid crystals exhibit unique optical properties, which are essential for the functioning of various display modes.

Liquid Crystal Display (LCD) Technologies

Liquid crystals, including this compound, are integral to several LCD technologies due to their optical anisotropy and dielectric properties. The compound can be utilized in various modes:

- Twisted Nematic (TN) Mode : Commonly used in standard LCDs.

- Super Twisted Nematic (STN) Mode : Offers improved contrast and viewing angles.

- Dynamic Scattering Mode (DSM) : Used for faster response times.

Characteristics Required for LCD Compounds

For optimal performance in LCD applications, liquid crystalline compounds must exhibit:

- High Stability : Resistance to environmental factors like moisture and heat.

- Wide Temperature Range : A liquid crystal phase at temperatures around room temperature.

- Low Viscosity : Essential for fast response times and high-quality images.

Study 1: Response Speed and Viscosity

A study conducted by Leenhouts et al. (1986) highlighted the relationship between the viscosity of liquid crystalline compounds and their response speed in display devices. The findings indicated that compounds with lower viscosity, such as this compound, demonstrated significantly faster response times, making them ideal candidates for high-performance displays.

Study 2: Elastic Constant Ratio

Research by Jakeman et al. (1972) explored the elastic constants of various liquid crystal compounds. The study found that compounds with a high ratio of elastic constants (K33/K11) exhibited better steep threshold characteristics, which is crucial for image quality in LCDs. This compound showed promising results in this regard, suggesting its potential for use in advanced LCD technologies.

Comparison with Similar Compounds

Substituent Variations: Halogen vs. Alkoxy Groups

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene (CAS 76802-61-4) :

1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene :

Alkoxy Chain Length and Position

- 1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene (CAS 372983-17-0): Structure: Methoxy group replaces propoxy. Similarity score: 0.95 .

1-Ethoxy-4-((4-pentylphenyl)ethynyl)benzene (CAS 95480-29-8) :

Cyclohexyl and Phenyl Group Modifications

trans-1-Ethoxy-4-(4-pentylcyclohexyl)benzene (CAS 84540-32-9) :

trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene (CAS 415915-42-3) :

Data Tables: Key Comparative Properties

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Key Substituents | Phase Transition Range (°C) | Applications |

|---|---|---|---|---|

| Target Compound | C₃₀H₃₈O | Propoxyphenyl ethynyl | Not reported | LCDs, Optoelectronics |

| 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene | C₁₇H₂₅F | Fluorine | 120–150 (estimated) | High-stability LCDs |

| 1-Methoxy-4-...ethynyl)benzene (CAS 372983-17-0) | C₂₆H₃₀O | Methoxy | Not reported | LCD research |

| trans-2,3-Difluoro-...cyclohexyl)-benzene | C₁₈H₂₆F₂O | Difluoro, methoxy | 80–160 (estimated) | Advanced LCDs |

Table 2: Functional Group Impact on Properties

Preparation Methods

Synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Step 1 : Cyclohexanone alkylation

4-Pentylcyclohexanone is synthesized via Friedel-Crafts acylation of cyclohexane with pentanoyl chloride, followed by Clemmensen reduction to yield trans-4-pentylcyclohexane.

Step 2 : Bromination

Bromination of 4-(trans-4-pentylcyclohexyl)benzene using N-bromosuccinimide (NBS) in CCl₄ yields the monobrominated derivative.

Synthesis of 4-Propoxyphenylacetylene

Step 1 : Williamson ether synthesis

4-Iodophenol reacts with 1-bromopropane in the presence of K₂CO₃ to form 4-propoxyiodobenzene.

Step 2 : Alkyne formation

A Sonogashira reaction with trimethylsilylacetylene (TMSA) and subsequent desilylation affords terminal alkyne.

Coupling Reaction

Pd(PPh₃)₂Cl₂/CuI catalyzes the cross-coupling of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene and 4-propoxy-phenylacetylene in triethylamine, yielding the target compound.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Co-catalyst | CuI (10 mol%) |

| Solvent | Triethylamine/THF (1:1) |

| Temperature | 80°C, 12 h |

| Yield | 68–72% |

Synthetic Route B: Grignard-Alkyne Addition

Preparation of 4-(trans-4-Pentylcyclohexyl)phenylmagnesium Bromide

Trans-4-pentylcyclohexylbenzene is treated with Mg in THF under N₂ to form the Grignard reagent.

Alkynylation with 1-Iodo-4-propoxybenzene

The Grignard reagent reacts with 1-iodo-4-propoxybenzene in the presence of Li₂CuCl₄, facilitating acetylene bond formation.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | Li₂CuCl₄ (3 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −10°C to 25°C, 6 h |

| Yield | 58–63% |

Comparative Analysis of Routes

Yield and Purity

| Route | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| A | 68–72 | >99% | Scalable, fewer side products |

| B | 58–63 | 95–97% | No palladium catalysts |

Byproduct Formation

- Route A : Trace Pd residues (<0.1 ppm) require post-synthesis chelation.

- Route B : Undesired homocoupling of alkynes (5–8%) necessitates chromatographic separation.

Alternative Methods and Modifications

Wittig Reaction Approach

A patent (EP0742275A1) describes using Wittig reagents to form ethylene intermediates, subsequently hydrogenated to ethylenic bonds. Though less common for acetylene synthesis, this method offers stereochemical control for cyclohexyl groups.

Microwave-Assisted Synthesis

Reducing reaction times from 12 h to 45 min via microwave irradiation (150°C) improves throughput but risks decomposition of heat-sensitive propoxy groups.

Critical Challenges and Solutions

Trans-Cyclohexyl Isomer Purity

Ethynyl Bridge Stability

- Issue : Oxidative dimerization during storage.

- Mitigation : Add 0.1% BHT (butylated hydroxytoluene) as a stabilizer.

Industrial-Scale Production Considerations

- Cost Drivers : Palladium catalysts (Route A) account for 40% of raw material costs.

- Solvent Recovery : THF and triethylamine are distilled and reused, reducing waste.

Q & A

Q. Critical Conditions :

- Catalyst loading (0.5–2 mol% Pd) and solvent choice (THF or DMF) significantly impact coupling efficiency.

- Reaction time (12–24 hours) and inert atmosphere (N₂/Ar) are essential to prevent side reactions.

Advanced: How can researchers optimize stereoselective synthesis to minimize byproducts like the cis isomer?

Methodological Answer:

- Precursor Design : Use sterically hindered leaving groups (e.g., triflate instead of bromide) on the cyclohexyl ring to favor trans configuration during coupling .

- Temperature Modulation : Conduct coupling reactions below 10°C to reduce thermal isomerization .

- Catalytic Systems : Replace Pd(PPh₃)₂Cl₂ with Pd₂(dba)₃ and bulky ligands (e.g., XPhos) to enhance stereoselectivity .

- Post-Synthesis Analysis : Employ HPLC with a chiral stationary phase (e.g., Chiralpak IA) to quantify cis/trans ratios and refine conditions .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm ethynyl (δ 90–100 ppm for sp carbons) and propoxy group resonances (δ 1.0–1.5 ppm for CH₃) .

- FT-IR : Identify alkyne stretches (~2100 cm⁻¹) and ether C-O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI+ or EI to verify molecular ion ([M+H]⁺ at m/z 456.3) and fragmentation patterns .

Advanced: How should conflicting thermal stability data from DSC studies be resolved?

Methodological Answer:

- Controlled Replication : Repeat DSC runs at standardized heating rates (e.g., 5°C/min) under inert gas (N₂) to avoid oxidative decomposition .

- Complementary Techniques : Cross-validate with TGA to correlate mass loss with endothermic events.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to impurities (e.g., residual solvent) .

Application: What methodologies assess this compound’s potential in liquid crystal applications?

Methodological Answer:

- Phase Transition Analysis : Use polarized optical microscopy (POM) and DSC to measure nematic-to-isotropic transition temperatures .

- Dielectric Spectroscopy : Quantify anisotropy (Δε) at varying frequencies (1 kHz–1 MHz) to evaluate alignment in electric fields .

- Molecular Modeling : Simulate mesogenic behavior using density functional theory (DFT) to predict core rigidity and substituent effects .

Biological: What in vitro assays evaluate receptor interactions or cytotoxicity?

Methodological Answer:

- Receptor Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for targets like G-protein-coupled receptors .

- Cytotoxicity Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination via nonlinear regression (GraphPad Prism) .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses in silico before wet-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.